molecular formula C15H17NO4 B2850171 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate CAS No. 141537-23-7

2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate

Cat. No.: B2850171
CAS No.: 141537-23-7
M. Wt: 275.304
InChI Key: WDHGSBZURLICCZ-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate (CAS 141537-23-7) is a high-purity chemical reagent supplied for research and development purposes. This compound, with the molecular formula C15H17NO4 and a molecular weight of 275.30, belongs to the class of N-hydroxysuccinimide (NHS) esters . NHS esters are highly valuable in bioconjugation chemistry due to their selectivity and efficiency in reacting with primary amine groups (-NH2) under mild conditions. This reaction forms stable amide bonds, making this reagent a critical tool for linking molecules of interest, such as the 4-(tert-butyl)benzoate moiety, to amine-containing compounds like proteins, peptides, or amino-modified materials . In practice, this compound serves as a key intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry and drug discovery. The tert-butyl group is a common structural feature used to modulate the lipophilicity and steric bulk of a compound, which can influence its bioavailability and interaction with biological targets. Researchers can utilize this reagent to introduce a hydrophobic and sterically hindered benzoate group into a target molecule, enabling structure-activity relationship (SAR) studies . The robust nature of the NHS ester activation allows for coupling reactions with various amines, facilitating the creation of amide-linked derivatives for screening and development. This product is intended for use by qualified researchers in laboratory settings only. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-tert-butylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-15(2,3)11-6-4-10(5-7-11)14(19)20-16-12(17)8-9-13(16)18/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHGSBZURLICCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate typically involves the reaction of pyrrolidine-2,5-dione with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve crystallization techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials and polymers

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

2,5-Dioxopyrrolidin-1-yl 4-benzoylbenzoate (CAS 91990-88-4): Features a benzoyl (C₆H₅CO-) group instead of tert-butyl, introducing a planar aromatic ketone .

2,5-Dioxopyrrolidin-1-yl 4-(pyren-1-yl)butanoate (CAS 97427-71-9): Contains a pyrenyl group, a polyaromatic hydrocarbon, attached via a butanoate linker .

Property Target Compound 4-Benzoylbenzoate Analog 4-(Pyren-1-yl)butanoate Analog
CAS No. - 91990-88-4 97427-71-9
Molecular Formula C₁₅H₁₇NO₄ C₁₈H₁₃NO₅ C₂₄H₁₉NO₄
Molecular Weight (g/mol) ~275.3 323.3 385.4
Key Functional Groups NHS ester, tert-butyl NHS ester, benzoyl NHS ester, pyrenyl

Physicochemical Properties

  • Solubility : The tert-butyl group enhances lipophilicity, likely reducing water solubility compared to the benzoyl analog, which may exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO). The pyrenyl analog’s large aromatic system further decreases solubility .
  • Stability : Steric shielding from the tert-butyl group may slow hydrolysis of the NHS ester, extending shelf-life under ambient conditions. In contrast, the electron-withdrawing benzoyl group could accelerate reactivity but reduce stability .

Research Findings and Trends

  • Steric Effects: Bulky substituents (e.g., tert-butyl) in NHS esters are increasingly explored for stabilizing reactive intermediates in bioconjugation, as noted in recent methodologies .
  • Electron-Deficient Systems : Analogs with electron-withdrawing groups (e.g., benzoyl) show higher reactivity in peptide synthesis but require stringent storage conditions .
  • Polyaromatic Systems : Pyrenyl-containing NHS esters are niche tools for fluorescence studies, though their synthetic complexity and solubility challenges limit broad adoption .

Biological Activity

2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate (CAS No. 141537-23-7) is a compound characterized by its pyrrolidine-2,5-dione core structure, which is significant in medicinal chemistry due to its potential biological activities. The addition of a tert-butylphenyl group enhances the compound's stability and lipophilicity, making it a candidate for various therapeutic applications.

  • Molecular Formula : C15H17NO4
  • Molecular Weight : 275.304 g/mol
  • InChI Key : WDHGSBZURLICCZ-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine-2,5-dione with 4-tert-butylbenzoyl chloride in the presence of a base like triethylamine, carried out in dichloromethane at room temperature. Purification is generally achieved through column chromatography.

Biological Activity

Research indicates that this compound exhibits promising biological activities, particularly as an enzyme inhibitor. Its mechanism of action involves binding to specific enzymes or receptors, inhibiting their activity and leading to various biological effects.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. It can interact with enzymes by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to therapeutic effects in various conditions, including cancer and inflammation.

Anticonvulsant Activity

A study on related compounds within the pyrrolidine-2,5-dione class highlighted their anticonvulsant properties. For instance:

  • Study Design : The anticonvulsant properties were evaluated using several animal models including the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (s.c. PTZ) test.
  • Results : Compounds similar to this compound showed significant protective effects against seizures in these models, indicating potential for treating epilepsy .

Analgesic Properties

The compound's derivatives have also been evaluated for analgesic activity:

  • Study Findings : In models of tonic pain and neuropathic pain, certain derivatives demonstrated significant analgesic effects, suggesting that modifications to the core structure can enhance efficacy against pain .

Data Table: Summary of Biological Activities

Activity Model Used Results Reference
AnticonvulsantMES TestSignificant seizure protection
Anticonvulsants.c. PTZ TestProlonged latency to first seizure episode
AnalgesicFormalin TestSignificant reduction in pain response
AnalgesicNeuropathic Pain ModelDemonstrated analgesic effects

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in pathological processes. This inhibition alters biochemical pathways that are crucial for disease progression.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate, and how are reaction conditions optimized?

  • The synthesis typically involves activating the carboxyl group of 4-(tert-butyl)benzoic acid using 2,5-dioxopyrrolidin-1-yl (succinimidyl) esters. Key steps include:

  • Coupling reactions : Use of carbodiimides (e.g., DCC or EDC) to form the active ester intermediate under anhydrous conditions .
  • Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions like hydrolysis .
  • Purification : Chromatography or recrystallization ensures high purity (>95%), critical for downstream applications .

Q. How is the structural integrity of this compound confirmed in academic research?

  • Spectroscopic techniques :

  • NMR (¹H/¹³C) confirms regiochemistry and tert-butyl group positioning .
  • FT-IR verifies ester carbonyl stretches (~1740 cm⁻¹) and absence of residual carboxylic acid .
    • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
    • X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. What are the primary applications of this compound in experimental design?

  • Bioconjugation : The succinimidyl ester reacts efficiently with primary amines (e.g., lysine residues) to form stable amide bonds, enabling protein labeling .
  • Photoaffinity probes : Derivatives with diazirine or trifluoromethyl groups (e.g., CAS 87736-89-8) are used in photo-cross-linking studies to map protein interactions .
  • Small-molecule prodrugs : The tert-butyl group enhances lipophilicity, aiding blood-brain barrier penetration in neurological studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields reported across studies?

  • Orthogonal validation : Compare yields using alternative coupling reagents (e.g., HATU vs. EDC) to identify reagent-specific inefficiencies .
  • Impurity profiling : LC-MS or HPLC detects side products (e.g., hydrolyzed esters), guiding solvent optimization (e.g., anhydrous DMF over THF) .
  • Kinetic studies : Monitor reaction progress via in situ IR to pinpoint optimal quenching times .

Q. What mechanistic insights explain its reactivity in nucleophilic acyl substitution?

  • Electrophilicity : The electron-withdrawing dioxopyrrolidinyl group increases the electrophilicity of the carbonyl carbon, accelerating amine attacks .
  • Steric effects : The tert-butyl group may hinder nucleophilic access, requiring polar aprotic solvents (e.g., DMSO) to enhance reactivity .
  • pH dependence : Reactions are typically performed at pH 8–9 (using TEA or DIEA) to deprotonate amine nucleophiles without ester hydrolysis .

Q. What challenges arise when assessing its biological activity, and how are they mitigated?

  • Solubility limitations : The hydrophobic tert-butyl group reduces aqueous solubility. Solutions include:

  • Cosolvent systems : Use DMSO:water (≤10%) for in vitro assays .
  • Prodrug modifications : Introduce phosphate or PEG groups for in vivo studies .
    • Off-target effects : Competitive inhibition assays (e.g., with PI3K/Akt inhibitors) distinguish specific pathway modulation .

Q. How are advanced analytical methods employed to detect trace impurities?

  • UPLC-MS/MS : Detects impurities at ppm levels, particularly hydrolyzed byproducts or residual coupling reagents .
  • DSC/TGA : Evaluates thermal stability and identifies polymorphic forms affecting bioavailability .
  • Chiral HPLC : Resolves enantiomeric impurities in stereospecific derivatives .

Methodological Considerations for Data Contradiction Analysis

Q. Why do discrepancies occur in reported biological activities, and how are they addressed?

  • Cell line variability : Activity against PI3K/Akt pathways may differ due to mutation status (e.g., PTEN-null vs. wild-type cells). Validate using isogenic cell pairs .
  • Assay conditions : Varying ATP concentrations in kinase assays alter IC₅₀ values. Standardize protocols (e.g., ADP-Glo™ Kinase Assay) .
  • Metabolic stability : Hepatic metabolism in animal models reduces efficacy. Use stable isotopes (e.g., ¹³C-labeled analogs) for pharmacokinetic tracking .

Q. What strategies optimize reaction scalability without compromising purity?

  • Flow chemistry : Continuous synthesis minimizes batch-to-batch variability and improves heat management for exothermic reactions .
  • DoE (Design of Experiments) : Statistically models variables (e.g., stoichiometry, solvent volume) to maximize yield and purity .
  • In-line analytics : PAT (Process Analytical Technology) tools like ReactIR™ enable real-time monitoring of intermediate formation .

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